

Goshonoside F5: A Promising Therapeutic Agent in a Mouse Model of Endotoxic Shock

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Compound of Interest

Compound Name: Goshonoside F5

Cat. No.: B12387945

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Application Note & Protocol

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the in vivo application of **Goshonoside F5** (GF5) in a mouse model of endotoxic shock. **Goshonoside F5**, a natural compound, has demonstrated significant anti-inflammatory effects, suggesting its potential as a therapeutic agent for inflammatory diseases.

Summary of Key Findings

Goshonoside F5 has been shown to significantly improve survival rates and reduce the levels of circulating pro-inflammatory cytokines in a mouse model of endotoxemia.^[1] The compound exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.^[1] Specifically, GF5 blocks the phosphorylation and degradation of IκB-α and IκB-β, which prevents the nuclear translocation of the NF-κB p65 subunit.^[1] Furthermore, it suppresses the phosphorylation of p38 and JNK in the MAPK pathway.^[1]

Data Presentation

The in vivo efficacy of **Goshonoside F5** in a lipopolysaccharide (LPS)-induced endotoxic shock mouse model is summarized below.

Table 1: Effect of **Goshonoside F5** on Survival Rate in LPS-Induced Endotoxic Shock

Treatment Group	Dosage (mg/kg, i.p.)	Survival Rate (%)
Vehicle Control	-	0
Goshonoside F5	30	40
Goshonoside F5	90	70

Data derived from a study on the therapeutic effect of GF5 in a mouse endotoxic shock model.
[\[1\]](#)

Table 2: Effect of **Goshonoside F5** on Serum Cytokine Levels in LPS-Induced Endotoxic Shock

Treatment Group	Dosage (mg/kg, i.p.)	TNF- α (pg/mL)	IL-6 (pg/mL)
Vehicle Control	-	~3500	~4500
Goshonoside F5	30	~2000	~2500
Goshonoside F5	90	~1000	~1500

Approximate values extrapolated from graphical data in the cited study.[\[1\]](#)

Experimental Protocols

The following protocols are based on the methodologies described in the referenced study.[\[1\]](#)

Mouse Model of Endotoxic Shock

Objective: To induce a systemic inflammatory response mimicking endotoxic shock in mice.

Materials:

- Male C57BL/6 mice (6-8 weeks old)
- Lipopolysaccharide (LPS) from Escherichia coli O111:B4

- Sterile, pyrogen-free saline
- **Goshonoside F5**
- Vehicle (e.g., 1% DMSO in saline)
- Syringes and needles for intraperitoneal (i.p.) injection

Protocol:

- Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
- Prepare a stock solution of LPS in sterile saline.
- Induce endotoxic shock by administering a lethal dose of LPS (e.g., 15 mg/kg) via intraperitoneal injection.
- Immediately following LPS administration, treat the mice with either **Goshonoside F5** (30 and 90 mg/kg, i.p.) or the vehicle control.
- Monitor the survival of the mice for a defined period (e.g., 72 hours).
- For cytokine analysis, collect blood samples at a specified time point post-LPS injection (e.g., 2 hours).

Measurement of Serum Cytokines

Objective: To quantify the levels of pro-inflammatory cytokines in the serum of treated and control mice.

Materials:

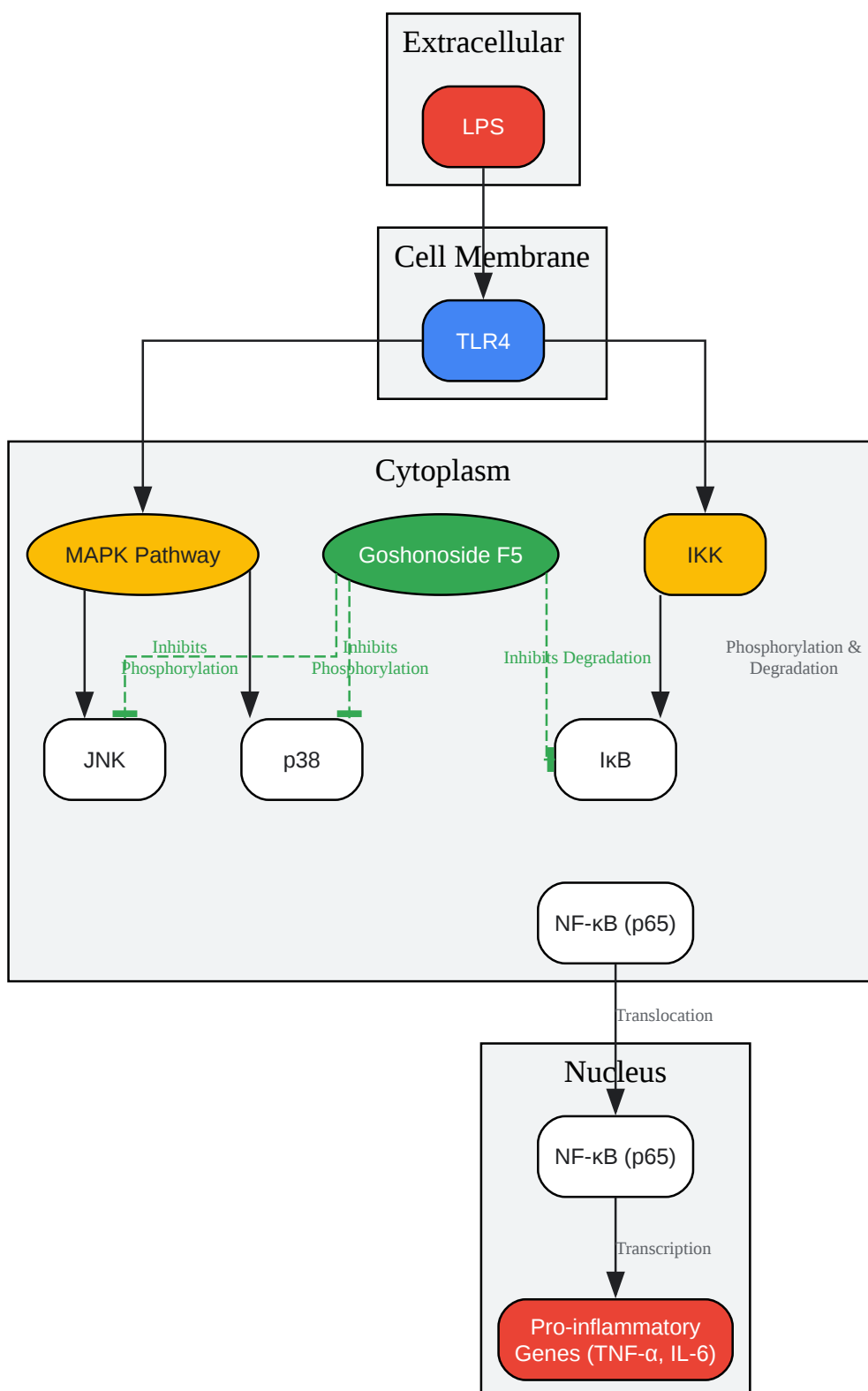
- Blood samples collected from mice
- ELISA kits for TNF- α and IL-6
- Microplate reader

Protocol:

- Collect blood via cardiac puncture or another appropriate method at the designated time point.
- Allow the blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes to separate the serum.
- Store the serum at -80°C until analysis.
- Determine the concentrations of TNF- α and IL-6 in the serum using commercially available ELISA kits, following the manufacturer's instructions.
- Read the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

Visualizations

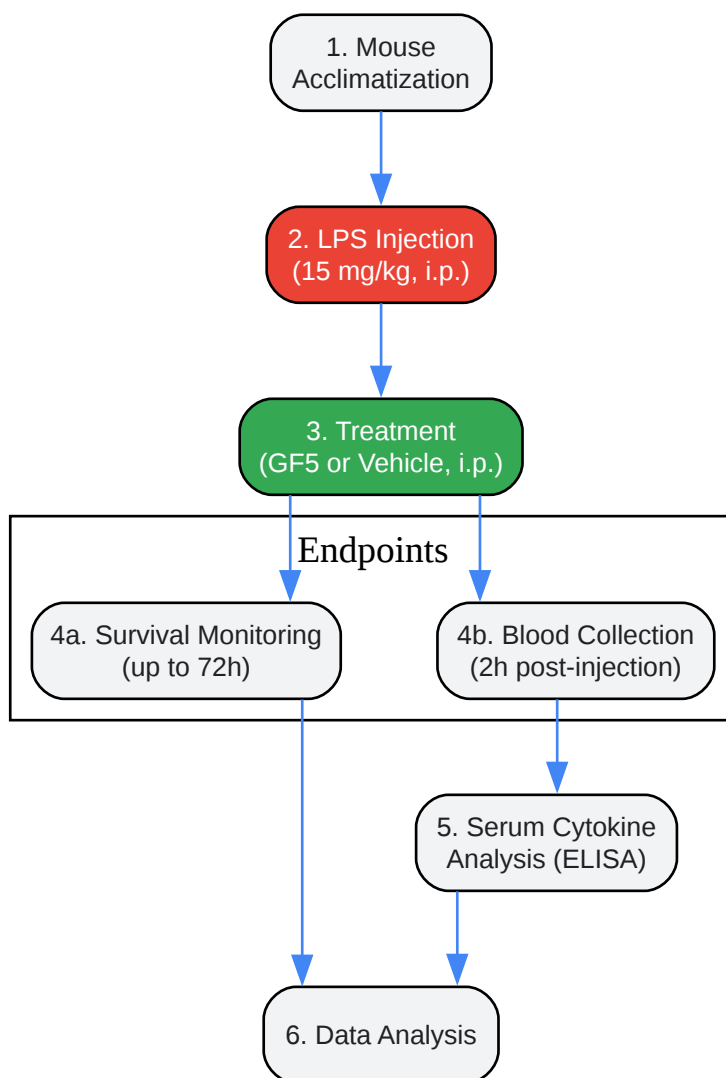
Signaling Pathways Modulated by Goshonoside F5



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Caption: **Goshonoside F5** inhibits LPS-induced inflammation by targeting the MAPK and NF- κ B pathways.

Experimental Workflow for In Vivo Goshonoside F5 Administration



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Caption: Workflow for evaluating **Goshonoside F5** in a mouse model of endotoxic shock.

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References

- 1. Suppression of nuclear factor-kappa B and mitogen-activated protein kinase signalling pathways by goshonoside-F5 extracted from Rubi Fructus - PubMed [pubmed.ncbi.nlm.nih.gov]
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